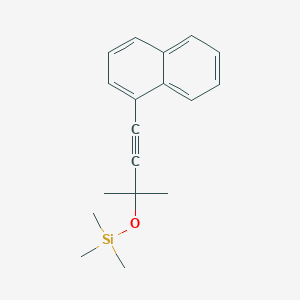
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is an organic compound that features a naphthalene ring, a prop-2-ynyloxy group, and a trimethyl-silane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane typically involves the following steps:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the prop-2-ynyloxy group: This step involves the reaction of the naphthalene derivative with a suitable alkyne under basic conditions.
Introduction of the trimethyl-silane group: The final step involves the silylation of the alkyne using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(1,1-Dimethyl-3-phenyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a phenyl group instead of a naphthalene ring.
(1,1-Dimethyl-3-benzyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a benzyl group.
Uniqueness
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is unique due to the presence of the naphthalene ring, which can impart different chemical and physical properties compared to similar compounds with simpler aromatic rings.
属性
分子式 |
C18H22OSi |
|---|---|
分子量 |
282.5 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-4-naphthalen-1-ylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C18H22OSi/c1-18(2,19-20(3,4)5)14-13-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,1-5H3 |
InChI 键 |
GGWQPOYRKUECBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC=CC2=CC=CC=C21)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



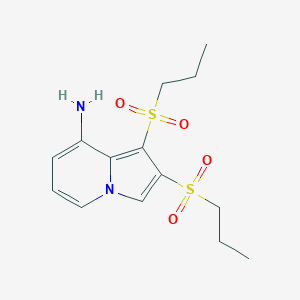
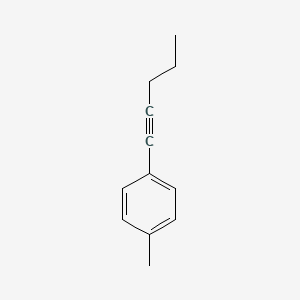
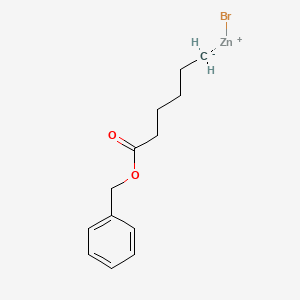
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)

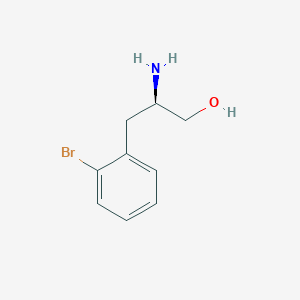

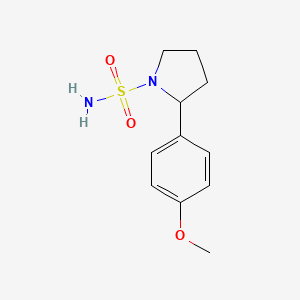
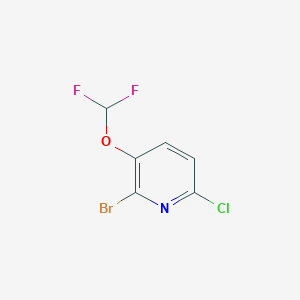
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
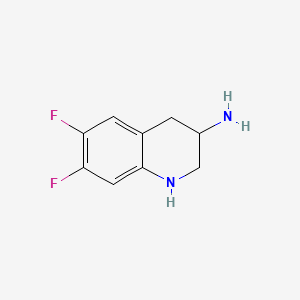
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
